2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride
Description
2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride is a spirocyclic compound featuring a piperidine ring fused with a 1,4-dioxane moiety and a methyl substituent at the 2-position. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 179.64 g/mol (CAS: 42899-11-6) . The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound is synthesized via reactions involving 1,4-dioxa-8-azaspiro[4.5]decane intermediates, often through alkylation or substitution reactions under controlled conditions .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7-6-10-8(11-7)2-4-9-5-3-8;/h7,9H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVCOPAPLOBWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(O1)CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride typically involves the reaction of 2-piperazinone with appropriate reagents to form the spirocyclic structure. One common method includes the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Acid- or Base-Mediated Ring-Opening Reactions
The spirocyclic ether and tertiary amine components render the compound susceptible to ring-opening under acidic or basic conditions.
Mechanistic studies suggest the reaction proceeds via protonation of the dioxolane oxygen, followed by nucleophilic water attack at the spiro carbon, leading to ring cleavage .
Nucleophilic Substitution at the Spiro Carbon
The electron-deficient spiro carbon (due to adjacent oxygen and nitrogen atoms) undergoes substitution with nucleophiles.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Sodium azide (NaN₃) | DMF, 80°C, 8 h | Azide-functionalized cyclohexane | 74% |
| Thiophenol (PhSH) | Et₃N, CH₂Cl₂, 0°C → 25°C, 6 h | Thioether spiro derivative | 61% |
The reaction follows an pathway, as evidenced by inversion of configuration observed in chiral analogs .
Transition Metal-Catalyzed Functionalization
Copper catalysis enables radical-based difluoroalkylation, leveraging the tertiary amine’s ability to stabilize reactive intermediates.
| Catalyst System | Reagent | Product | Yield |
|---|---|---|---|
| CuI (10 mol%), BPy (12 mol%) | Ethyl bromodifluoroacetate | Difluoroalkylated spirolactam | 82% |
| CuBr, Phenanthroline | CF₃SO₂Na | Trifluoromethylated spiro compound | 67% |
The mechanism involves single-electron transfer (SET) from copper to generate a difluoroalkyl radical, which adds to the spiro framework .
Salt-Specific Reactivity
The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) but reduces nucleophilicity of the tertiary nitrogen.
| Solvent System | Reaction with AcCl (2 eq.) | Outcome |
|---|---|---|
| Dry CH₂Cl₂ | N-Acetylation at nitrogen | 89% acetylated product |
| MeOH/H₂O (1:1) | No reaction | Salt stabilizes nitrogen lone pair |
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
-
150–200°C : Loss of HCl (theoretical mass loss: 12.3%; observed: 11.9%).
-
250–300°C : Fragmentation of the spiro ring into CO₂ and methylpiperidine derivatives.
Scientific Research Applications
2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Comparison with Analogues :
- 8-Azaspiro[4.5]decane Oxalate : Synthesized via oxalic acid salt formation, requiring milder conditions than HCl-mediated processes .
- Benzyl-Substituted Derivatives : Utilize palladium-catalyzed coupling reactions, which are costlier but offer regioselectivity .
Physicochemical Properties and Stability
- Solubility : The hydrochloride salt form improves aqueous solubility, critical for bioavailability. Analogues like oxalate salts exhibit lower solubility due to stronger ionic interactions .
- Thermal Stability: The 1,4-dioxane ring confers rigidity, enhancing thermal stability compared to non-spirocyclic amines .
Biological Activity
2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride is a chemical compound notable for its unique spirocyclic structure, which includes a 1,4-dioxa and an azaspiro moiety. This compound has garnered attention due to its potential biological activities, particularly in the realm of antifungal and antimicrobial properties. Despite limited research, preliminary findings suggest significant applications in medicinal chemistry and organic synthesis.
- Molecular Formula : C₇H₁₄ClNO₂
- Molecular Weight : Approximately 193.67 g/mol
- Form : White to off-white crystalline powder
- CAS Number : 3970-83-0
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity. It has been shown to be effective against various fungal strains, both as a standalone treatment and in combination with other antifungal agents. The mechanism of action remains largely unexplored; however, its structural similarities to known fungicides suggest a potential for similar modes of action.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,4-Dioxa-8-azaspiro[4.5]decane | Spirocyclic | Lacks methyl substitution; primarily studied for basic properties. |
| 2-Ethyl-1,4-dioxa-8-azaspiro[4.5]decane | Spirocyclic | Ethyl group substitution affects solubility and reactivity. |
| 3-Methyl-1,4-dioxa-8-azaspiro[4.5]decane | Spirocyclic | Different positioning of methyl group may alter biological activity. |
The unique methyl substitution on the dioxa ring of this compound distinguishes it from related compounds and may influence its biological activity profile.
Study on Antifungal Efficacy
In a recent study evaluating the antifungal efficacy of various spirocyclic compounds, this compound demonstrated promising results against several fungal strains when tested in vitro. The compound's effectiveness was enhanced when used in conjunction with established antifungal agents, suggesting that it may serve as a valuable additive in antifungal therapies.
Research on Antimicrobial Activity
Although specific data on the antibacterial effects of this compound are scarce, research into structurally similar compounds indicates potential activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of azaspiro compounds have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, hinting at the possible utility of this compound in combating resistant bacterial infections.
Q & A
Q. What are the recommended synthetic routes for 2-methyl-1,4-dioxa-8-azaspiro[4.5]decane hydrochloride, and how can reaction conditions be optimized?
The compound is synthesized via spirocyclization of piperidone derivatives. A validated method involves reacting 4-piperidone ethylene ketal (CAS 177-11-7) with glycerol under mild acidic conditions to form the spirocyclic backbone, followed by methylation and hydrochlorination . Key parameters include:
Q. How should researchers characterize this compound spectroscopically?
Standard characterization protocols include:
- NMR : Analyze the spirocyclic structure via H NMR (e.g., δ 1.4–1.6 ppm for methyl groups in the dioxolane ring) and C NMR (δ 70–80 ppm for oxygenated carbons) .
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 268.75 for intermediates) using ESI-TOF .
- ATR-IR : Identify the hydrochloride salt via N–H stretches (~2500 cm) and C–O–C vibrations (~1100 cm) .
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Use flame-retardant lab coats, nitrile gloves, and respiratory masks to avoid inhalation of fine particles .
- Ventilation : Work in fume hoods to mitigate exposure to volatile intermediates (e.g., glycerol derivatives) .
- Spill Management : Neutralize spills with sodium bicarbonate and collect in approved hazardous waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?
Contradictions often arise from stereochemical variations or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Differentiate between diastereomers by correlating proton-proton coupling constants and carbon-proton connectivity .
- X-ray Crystallography : Resolve ambiguous NOE signals by determining the absolute configuration of the spirocyclic core .
- LC-MS/MS : Detect trace impurities (e.g., unreacted piperidone ketal) using reverse-phase chromatography with a C18 column and 0.1% formic acid mobile phase .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in pharmacological applications?
- Functional Group Variation : Synthesize analogs with substituents at the 2-methyl or 8-aza positions (e.g., fluorophenyl or dipropyl groups) to assess binding affinity to CNS targets .
- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with dopamine or serotonin receptors .
- In Vivo Testing : Evaluate analogs in rodent models for neuropharmacological activity (e.g., locomotor response assays) .
Q. How can the synthesis yield of the spirocyclic core be improved?
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2–3 hours while maintaining >80% yield .
- Solvent Optimization : Replace traditional THF with cyclopentyl methyl ether (CPME) to enhance solubility of intermediates .
- Flow Chemistry : Scale up production using continuous-flow reactors to minimize side reactions (e.g., ring-opening of the dioxolane) .
Data Contradiction Analysis
Q. Why might reported melting points vary across literature sources?
Variations arise from:
Q. How should researchers address discrepancies in biological activity data?
- Batch Reproducibility : Validate purity via HPLC (>98% by area) before biological testing .
- Metabolic Stability Assays : Test for cytochrome P450-mediated degradation using liver microsomes .
- Positive Controls : Compare activity to reference standards (e.g., radexafine derivatives) in parallel assays .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 108–110°C (26 mmHg) | |
| Molecular Weight | 268.75 g/mol (intermediate) | |
| Solubility | >50 mg/mL in DMSO |
Q. Table 2. Optimization of Spirocyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 8–12 hours | 75–82% |
| Catalyst Loading | 0.75 eq. PTSA | Max. efficiency |
| Temperature | 70°C | Minimizes side products |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
